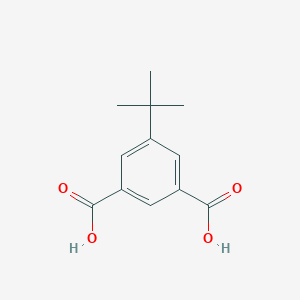

5-tert-Butylisophthalic acid

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLUCDZIWWSFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062345 | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-09-3 | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Description

5-tert-Butylisophthalic acid, systematically known as 5-(1,1-dimethylethyl)-1,3-benzenedicarboxylic acid and often abbreviated as H₂tbip, is an aromatic dicarboxylic acid. cymitquimica.com It consists of an isophthalic acid framework with a bulky tert-butyl group attached to the 5th carbon of the benzene (B151609) ring. cymitquimica.com This compound typically appears as a white to off-white solid with a high melting point and is soluble in organic solvents like acetone (B3395972) and ethanol (B145695), but has limited solubility in water. cymitquimica.com Its molecular formula is C₁₂H₁₄O₄. cymitquimica.com The unique structural features of H₂tbip have made it a valuable building block in both materials science and supramolecular chemistry. cymitquimica.comchemrxiv.org

Synthetic Methodologies and Derivatization Strategies for 5 Tert Butylisophthalic Acid and Its Analogues

Hydrothermal Synthesis Approaches for 5-tert-Butylisophthalic Acid Coordination Compounds

Hydrothermal synthesis has proven to be a highly effective method for the preparation of crystalline coordination compounds of this compound (H₂tbip). This technique involves the reaction of metal salts and the ligand in an aqueous medium at elevated temperatures and pressures, facilitating the formation of well-defined crystal structures.

Influence of Reaction Conditions on Crystal Growth and Morphology

The dimensionality and topology of coordination polymers derived from this compound are profoundly influenced by the specific reaction conditions employed during hydrothermal synthesis. Factors such as temperature and pH play a crucial role in dictating the final crystal structure.

A series of cobalt(II) coordination polymers synthesized with this compound and the flexible N-heterocyclic ligand 1,3-bi(4-pyridyl)propane (bpp) demonstrates this sensitivity. acs.org By systematically varying the temperature and pH, a range of structures from one-dimensional (1D) chains to three-dimensional (3D) frameworks can be obtained. For instance, at a lower pH of 4 and a temperature of 120 °C, a 3D framework is formed. acs.org Increasing the pH to 6 at the same temperature results in a 1D tube-like structure, which transforms into a 2D corrugated network upon further increasing the pH to 7.5. acs.org Elevating the temperature to 160 °C leads to the formation of more complex 3D networks featuring binuclear and trinuclear cobalt clusters as secondary building units. acs.org

The following table summarizes the influence of reaction conditions on the dimensionality of cobalt(II)-5-tert-butylisophthalate coordination polymers with 1,3-bi(4-pyridyl)propane.

Table 1: Influence of Reaction Conditions on the Structure of Co(II)-H₂tbip-bpp Coordination Polymers

| Temperature (°C) | pH | Resulting Structure | Dimensionality |

|---|---|---|---|

| 120 | 4 | 3D framework with CdSO₄ topology | 3D |

| 120 | 6 | 1D tube-like structure | 1D |

| 120 | 7.5 | 2D corrugated network | 2D |

| 160 | - | 3D coordination network with single-helical chains | 3D |

Exploration of Mixed Ligand Systems in Hydrothermal Synthesis

The introduction of auxiliary ligands, often nitrogen-containing organic molecules, in conjunction with this compound has led to the generation of a vast array of coordination polymers with diverse structures and properties. These mixed-ligand systems allow for finer control over the resulting architecture.

For example, the hydrothermal reaction of cobalt(II) salts with this compound and various dipyridyl-type co-ligands has yielded a range of structures from 1D to 3D. acs.org Similarly, the use of flexible bis(benzimidazole)-based ligands with H₂tbip has resulted in the formation of 2D layer structures. researchgate.net The combination of H₂tbip with N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp) under hydrothermal conditions has produced 3D coordination polymers with metals such as Co(II), Ni(II), and Cd(II). rsc.org In one instance, a cobalt(II) complex with bpmp and tbip²⁻ forms a 3D 6-connected network. rsc.org

The following table provides examples of mixed-ligand coordination polymers of this compound synthesized via hydrothermal methods.

Table 2: Examples of Mixed-Ligand Coordination Polymers of this compound

| Metal Ion | Co-ligand | Resulting Structure | Dimensionality |

|---|---|---|---|

| Co(II) | 1,2-bis(4-pyridyl)ethane (B167288) (bpa) | Dinuclear units extended by bpa to form a layer | 2D researchgate.net |

| Co(II) | N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) | 6-connected network | 3D rsc.org |

| Ni(II) | N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) | Three-fold interpenetrating framework | 3D rsc.org |

| Cd(II) | N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) | 2D → 3D polycatenation framework | 3D rsc.org |

Solvothermal Synthesis Techniques

Solvothermal synthesis, a method analogous to hydrothermal synthesis but employing non-aqueous solvents, is also a valuable technique for the preparation of coordination polymers and MOFs based on this compound. mdpi.comrsc.org The choice of solvent can significantly influence the resulting crystal structure and morphology. For instance, a lead-based MOF with this compound has been synthesized using dimethylformamide (DMF) as the solvent under conventional heating. mdpi.com More recently, microwave-assisted solvothermal synthesis has emerged as a rapid and efficient alternative for producing these materials. mdpi.com

Esterification Reactions of this compound

The carboxyl groups of this compound can be readily modified through esterification reactions, providing access to important derivatives such as dimethyl 5-tert-butylisophthalate. This diester is a key intermediate in the synthesis of other functional molecules.

Synthesis of Dimethyl 5-tert-Butylisophthalate

The conversion of this compound to its dimethyl ester is typically achieved through Fischer-Speier esterification. This method involves reacting the diacid with an excess of methanol (B129727) in the presence of an acid catalyst. researchgate.net

Sulfuric acid (H₂SO₄) is a commonly employed and effective catalyst for the esterification of this compound. researchgate.netgoogle.com It protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used. researchgate.net In a documented procedure, the reaction of this compound with a significant molar excess of methanol in the presence of sulfuric acid at reflux for an extended period yielded dimethyl 5-tert-butylisophthalate. researchgate.net While specific yields can vary depending on the reaction conditions, a yield of 72% of theoretical has been reported. researchgate.net

The following table outlines a representative synthesis of dimethyl 5-tert-butylisophthalate.

Table 3: Synthesis of Dimethyl 5-tert-Butylisophthalate via Fischer-Speier Esterification

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Yield |

|---|

Application of Dehydration Agents (e.g., Molecular Sieves)

In the esterification of this compound, the removal of water is critical to drive the reaction equilibrium towards the product side, thereby increasing the yield. Dehydration agents are commonly employed for this purpose. Molecular sieves, in particular, are effective solid-phase dehydration agents. google.com

In a specific example, the esterification of this compound with a large excess of anhydrous methanol is catalyzed by sulfuric acid. The use of molecular sieves as the dehydrating agent in this reaction leads to a high yield of dimethyl 5-tert-butylisophthalate. google.com The reaction's efficiency is underscored by achieving a 98% theoretical yield. google.com

Other solid-phase dehydrating agents that can be utilized include silica (B1680970) gels, alumina, calcium hydride, and calcium oxide. google.com Chemical dehydrating agents, such as phosphorus oxychloride or phosphorus pentoxide, can also be employed in conjunction with an optional solvent and base. google.com

The use of molecular sieves is also pertinent in other related reactions, such as the methylation of 2,2'-(2-bromo-5-(tert-butyl)-1,3-diyl)bis(1H-benzimidazole), where they are used alongside potassium hydroxide (B78521) in dry acetone (B3395972). iucr.org

Table 1: Dehydration Agents in the Synthesis of Dimethyl 5-tert-butylisophthalate

| Dehydration Agent | Catalyst/Reagents | Solvent | Product Yield | Reference |

| Molecular Sieves | Sulfuric Acid, Methanol | None | 98% | google.com |

| Phosphorus Oxychloride | Pyridine, Methanol | Dichloromethane | Not specified | google.com |

Synthesis of Diisopropyl 2-bromo-5-(tert-butyl)isophthalate

The synthesis of diisopropyl 2-bromo-5-(tert-butyl)isophthalate is achieved through the esterification of 2-bromo-5-tert-butyl-isophthalic acid. rsc.org In a typical procedure, 2-bromo-5-tert-butyl-isophthalic acid is refluxed in isopropanol (B130326) with sulfuric acid as the catalyst. rsc.org After an extended period of reflux, the reaction mixture is neutralized with sodium bicarbonate. rsc.org The product is then extracted with an organic solvent like diethyl ether, and the combined organic layers are dried and concentrated to yield the desired product as a colorless oil. rsc.org This process has been reported to achieve a 78% yield. rsc.org

This diisopropyl ester is a valuable intermediate. For instance, it can be used in Ullmann coupling reactions with various diarylamines to synthesize more complex molecules. rsc.org

Halogenation of this compound Derivatives

Halogenation, particularly bromination, is a key derivatization strategy for this compound, introducing a functional handle for further synthetic transformations.

The synthesis of 2-bromo-5-tert-butylisophthalic acid starts from the bromination of 5-tert-butyl-1,3-dimethylbenzene. rsc.org A solution of bromine in chloroform (B151607) is added dropwise to the starting material. rsc.org The reaction mixture is stirred at room temperature and then worked up by pouring it into a cold, dilute aqueous sodium hydroxide solution. rsc.org

The resulting 2-bromo-5-tert-butyl-1,3-dimethylbenzene (B1661974) is then oxidized to form 2-bromo-5-tert-butylisophthalic acid. rsc.org This oxidation is typically carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in a mixture of tert-butyl alcohol and water. rsc.org The reaction mixture is heated to reflux, and additional portions of KMnO4 may be added to ensure complete oxidation. rsc.org After cooling, the reaction is filtered through Celite, and the filtrate is processed to isolate the product. umass.edu The crude product can be purified by dissolving it in aqueous sodium bicarbonate, washing with ether, and then re-acidifying with concentrated hydrochloric acid to precipitate the purified 2-bromo-5-tert-butylisophthalic acid. umass.edu

This brominated diacid is a precursor for various other derivatives, including its dimethyl and diisopropyl esters, which are used in the synthesis of complex organic molecules. rsc.orgumass.edu

Synthesis of 5-tert-Butylisophthaloyl Chloride

5-tert-Butylisophthaloyl chloride is a highly reactive derivative of this compound, commonly used as a precursor in the synthesis of amides and esters. It is typically prepared by treating this compound with a chlorinating agent, such as thionyl chloride (SOCl2). beilstein-journals.organalis.com.mycsic.es

In a common procedure, this compound is refluxed with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). csic.es The reaction can also be carried out in a solvent like toluene (B28343) or benzene (B151609). analis.com.mycsic.es After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude 5-tert-butylisophthaloyl chloride. csic.escsic.es The product can be further purified by distillation under reduced pressure, yielding a pure product with a melting point of 42°C and a high yield of 96%. csic.es

This diacid chloride is a key monomer in the synthesis of various polymers and macrocycles. beilstein-journals.organalis.com.my

Table 2: Synthesis of 5-tert-Butylisophthaloyl Chloride

| Starting Material | Reagent | Solvent | Yield | Reference |

| This compound | Thionyl Chloride, DMF | None | 96% | csic.es |

| This compound | Thionyl Chloride | Toluene | Not specified | analis.com.my |

| This compound | Thionyl Chloride, DMF | Benzene | 94% | csic.es |

General Synthetic Principles for Isophthalic Acid Derivatives

The synthesis of isophthalic acid derivatives follows several general principles of organic chemistry. Isophthalic acids are isomers of benzenedicarboxylic acid and are important precursors for various polymers. wikipedia.org

One common method for producing isophthalic acids is the oxidation of meta-xylene using oxygen with a cobalt-manganese catalyst. wikipedia.org In the laboratory, stronger oxidizing agents like chromic acid can be used. wikipedia.org

Derivatization of the carboxylic acid groups is a fundamental strategy. The formation of acyl chlorides, as seen with 5-tert-butylisophthaloyl chloride, is a common activation step for the synthesis of esters and amides. beilstein-journals.orgwikipedia.org Esterification, often catalyzed by a strong acid and driven to completion by the removal of water, is another key transformation. google.comrsc.org

Furthermore, the aromatic ring of isophthalic acid can be functionalized. For example, bromination introduces a versatile handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures. rsc.orggoogle.com The synthesis of isophthalic acid derivatives can also be achieved through cycloaddition reactions, for example, between isoprene (B109036) and acrylic acid, followed by aromatization and oxidation. google.com These general principles allow for the creation of a wide array of isophthalic acid derivatives with tailored properties for various applications.

Coordination Chemistry of 5 Tert Butylisophthalic Acid

Design and Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a burgeoning area of materials science, driven by the potential to create crystalline materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. nih.govresearchgate.net The self-assembly process, typically under solvothermal conditions, involves the reaction of metal ions with organic ligands to form extended networks. rsc.orgworldscientific.com The V-shaped dicarboxylate ligand, 5-tert-butylisophthalic acid (H₂tbip), has proven to be a particularly versatile building block in this field. tandfonline.com Its specific geometry and the presence of a bulky tert-butyl substituent provide a unique combination of structural direction and steric influence, enabling the construction of a wide array of fascinating and complex architectures. nih.govtandfonline.com

Ligand Design Principles in Crystal Engineering of CPs

In the crystal engineering of CPs, the geometry, flexibility, and functional groups of the organic ligand are paramount in dictating the final structure. researchgate.net this compound is an aromatic dicarboxylate ligand characterized by its two carboxylate groups positioned at the 1 and 3 positions of a benzene (B151609) ring, resulting in a divergent, V-shaped geometry. tandfonline.com This shape is conducive to forming angular connections between metal centers, leading to a variety of network dimensionalities.

A key feature of H₂tbip is the bulky tert-butyl group at the 5-position. This group exerts significant steric hindrance, which can influence the coordination environment of the metal ions and control the packing of the resulting framework. This steric influence can prevent the formation of densely packed structures, often leading to porous or interpenetrated frameworks. Furthermore, the carboxylate groups are versatile in their coordination, capable of adopting multiple modes such as monodentate, bidentate chelating, and bridging. Research has shown that the tbip²⁻ ligand can display at least five different coordination modes in its complexes, contributing significantly to the structural diversity observed. researchgate.net The selection of this ligand, therefore, represents a strategic choice to access complex and non-interpenetrated topologies that might otherwise be difficult to achieve.

Role of Metal Ions in Directing Structural Diversity (e.g., Co(II), Ni(II), Zn(II), Cd(II), Mn(II))

The identity of the metal ion is a critical factor that governs the final architecture of CPs and MOFs. Different metal ions possess distinct preferences for coordination number and geometry (e.g., tetrahedral, octahedral, pentagonal bipyramidal), which directly impacts the connectivity and dimensionality of the resulting network. researchgate.netresearchgate.net The use of this compound in conjunction with various divalent transition metals has produced a rich variety of structures, highlighting the directing role of the metal center.

For instance, when H₂tbip and the co-ligand 1,4-bis(2-methylimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene were used, a 2D layer with a sql topology was formed with Cd(II), while a 3D 4-fold interpenetrated framework with sra topology was obtained with Zn(II), demonstrating that metal ions have significant effects on the final architectures. researchgate.net Similarly, in a series using the co-ligand N,N′-bis-(4-pyridylmethyl) piperazine (B1678402), Co(II) yielded a 3D 6-connected network, Ni(II) produced a three-fold interpenetrating framework with bnn topology, and Cd(II) led to a 2D → 3D polycatenation framework. rsc.org Manganese(II) has also been used to construct both 3D frameworks and 2D layered structures with H₂tbip, with the resulting compounds exhibiting interesting ferrimagnetic properties. rsc.org

The table below summarizes the structural outcomes of using different metal ions with this compound and various co-ligands, illustrating the profound influence of the metal ion's coordination preference.

| Metal Ion | Co-ligand | Resulting Structure / Dimensionality | Reference |

|---|---|---|---|

| Co(II) | 1,4-bis(imidazole-1yl)benzene (dib) | 3D framework | researchgate.net |

| Co(II) | 1,4-bis(imidazole-1yl)−2,5-dimethylbenzene (dmib) | 2D structure | researchgate.net |

| Ni(II) | N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) | 3D 3-fold interpenetrating framework | rsc.org |

| Zn(II) | 1,4-bis(2-methylimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene (bmimx) | 3D 4-fold interpenetrated framework | researchgate.net |

| Cd(II) | 1,4-bis(2-methylimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene (bmimx) | 2D layer structure | researchgate.net |

| Mn(II) | None (solvothermal with methanol) | 3D framework based on a helical chain | rsc.org |

| Mn(II) | None (solvothermal with isopropanol) | 2D layer structure | rsc.org |

Influence of Co-ligands (e.g., bis(imidazole), bis(pyridyl) ligands, triazole)

The incorporation of auxiliary ligands, often referred to as co-ligands or linkers, is a powerful strategy for modifying and controlling the structures of CPs and MOFs. researchgate.net These are typically neutral N-donor ligands, such as bis(pyridyl) or bis(imidazole) compounds, which bridge metal centers and act as "pillars" to extend lower-dimensional motifs into higher-dimensional frameworks. rsc.orgresearchgate.net The length, flexibility, and isomeric nature of these co-ligands are crucial variables.

The use of isomeric bis(imidazole) ligands with Co(II) and H₂tbip provides a clear example of this influence. When 1,2-bis(imidazol-1-ylmethyl)benzene (o-bix) was used, a 3D framework was formed from the extension of 2D layers. In contrast, the use of 1,3-bis(imidazol-1-ylmethyl)benzene (m-bix) resulted in a 2D layered structure built from 1D chains. researchgate.net The rigid bis(imidazole)benzene linkers also direct the final topology, leading to 3D diamondoid (dia) or 2D square-grid (sql) networks depending on the specific ligand and metal ion combination. researchgate.net

Flexible bis(pyridyl) ligands, such as 1,2-bis(4-pyridyl)ethane (B167288), can also be employed. In one case, such a ligand was used to extend dinuclear cobalt units into a 2D layer. researchgate.net Triazole-based ligands, like 1,2,4-triazole (B32235) and 1,3-bis(1,2,4-triazol-1-yl)propane, have also been successfully incorporated into frameworks with H₂tbip, leading to complex 3D structures with Cd(II) and Zn(II). tandfonline.comtandfonline.com

The table below provides examples of how different co-ligands direct the assembly of frameworks based on this compound.

| Co-ligand Type | Specific Co-ligand | Metal Ion | Resulting Framework | Reference |

|---|---|---|---|---|

| bis(imidazole) | 1,2-bis(imidazol-1ylmethyl)benzene (o-bix) | Co(II) | 3D framework | researchgate.net |

| bis(imidazole) | 1,3-bis(imidazol-1ylmethyl)benzene (m-bix) | Co(II) | 2D layer | researchgate.net |

| bis(imidazole) | 1,4-bis(imidazol-1yl)benzene (dib) | Cd(II) | 2D layer with sql topology | researchgate.net |

| bis(pyridyl) | N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) | Co(II) | 3D 6-connected network | rsc.org |

| bis(pyridyl) | 1,2-bis(4-pyridyl)ethane (bpa) | Co(II) | 2D layer | researchgate.net |

| triazole | 1,2,4-triazole (Htrz) | Zn(II) | 3D framework | tandfonline.com |

| triazole | 1,3-bis(1,2,4-triazol-1-yl)propane (btp) | Cd(II) | 3D framework | tandfonline.com |

Formation of Secondary Building Units (SBUs)

The Secondary Building Unit (SBU) approach is a cornerstone of reticular chemistry, providing a pathway to designing and synthesizing robust MOFs with predictable structures. nih.gov An SBU is a pre-determined, stable cluster of metal ions and coordinated ligand fragments that acts as a single, well-defined node in the final network. The geometry and connectivity of the SBU dictate the topology of the resulting framework.

In the coordination chemistry of this compound, several types of SBUs have been identified. Hydrothermal reactions of Co(II) with H₂tbip have led to the formation of binuclear [Co₂(H₂O)]⁴⁺ and trinuclear [Co₃(μ₃-OH)]⁵⁺ cluster nodes, which then act as building blocks for 3D coordination networks. researchgate.net Dinuclear zinc nodes have also been observed. researchgate.net In a zinc-based framework containing 1,2,4-triazole as a co-ligand, infinite rod-shaped SBUs composed of binuclear [Zn₂(N)(COO)]₂ cluster motifs were formed, which then assembled into a complex 3D structure. tandfonline.com The use of H₂tbip with Mn(II) has resulted in frameworks built from both trinuclear and tetranuclear Mn(II) subunits. rsc.org These examples show that even with the same ligand, reaction conditions and co-ligands can promote the formation of different SBUs, which in turn leads to diverse framework topologies.

Topological Analysis of Frameworks (e.g., 2D layers, 3D interpenetrated frameworks, helical chains)

The combination of metal ions, H₂tbip, and various co-ligands gives rise to a remarkable diversity of structural topologies. These range from simple one-dimensional (1D) chains to complex three-dimensional (3D) interpenetrated networks. researchgate.net

1D and 2D Structures: One-dimensional linear chains and tube-like structures have been reported. researchgate.net These can further assemble through hydrogen bonding to form 3D supramolecular networks. Two-dimensional (2D) structures are common, often presenting as corrugated layers or simple square grids (sql topology). researchgate.netresearchgate.netresearchgate.net In some cases, these 2D layers can interdigitate or stack to form non-covalent 3D assemblies. researchgate.net

3D Frameworks: True 3D covalent frameworks are frequently synthesized. These can be simple, uninodal networks or more complex structures. A notable example is a guest-free microporous MOF, [Zn(tbip)], which possesses one-dimensional open channels. capes.gov.br

Helical Chains: The assembly of metal ions and H₂tbip can lead to the formation of helical chains. One Mn(II) coordination polymer is based on a helical chain structure which then builds up into a 3D framework. rsc.org Another Co(II) complex features single-helical chains that construct a 3D network. researchgate.net

Interpenetration and Polycatenation: Due to the steric bulk of the tert-butyl group and the angular nature of the ligand, frameworks with significant void space are often formed. To minimize this empty volume, it is common for two or more independent networks to grow through one another, a phenomenon known as interpenetration. researchgate.net For example, a Co(II) complex with a bis(imidazole) co-ligand forms a 3D + 3D → 3D interpenetrated framework. researchgate.net A Ni(II) complex exhibits a three-fold interpenetrating framework, rsc.org and a Zn(II) complex shows a 3D 4-fold interpenetrated structure. researchgate.net Polycatenation, where networks are linked through catenane-like connections, is also observed, as in a Cd(II) complex that features a 2D → 3D polycatenation framework. rsc.org

Topological analysis simplifies these complex, extended structures into nodes (metal ions or SBUs) and linkers (organic ligands) to describe their underlying connectivity. A variety of network topologies have been identified for frameworks constructed from this compound.

The sql (or 4⁴) topology, representing a simple square grid layer, is commonly found in 2D frameworks. researchgate.netresearchgate.net The dia (diamondoid) topology is a classic 4-connected 3D network also observed in several H₂tbip-based complexes. researchgate.netresearchgate.net More complex topologies have also been achieved, including fsh (a 4,6-connected 3D net), sra (a 4-connected 3D net), bnn (a 4,6-connected net analogous to hexagonal boron nitride), crs , and the CdSO₄ net. researchgate.netrsc.orgworldscientific.comresearchgate.netresearchgate.net A Ni(II) complex was found to adopt the hcp (hexagonal close-packed) topology. mdpi.com

The table below catalogs some of the specific topologies observed in coordination polymers and MOFs synthesized with this compound.

| Topology Symbol | Description | Example Compound System | Reference |

|---|---|---|---|

| sql | Square grid layer | [Co(tbip)(dmib)0.5]n, [Cd(tbip)(dib)0.5(H₂O)]n | researchgate.net |

| dia | Diamondoid 3D network | [Co(Htbip)₂(dib)]n | researchgate.net |

| fsh | 4,6-connected 3D network | [Zn₂(tbip)(μ₃-tbip)(dmib)1.5]n | researchgate.net |

| sra | 4-connected 3D network | [Zn(bmimx)(tbip)]n | researchgate.net |

| bnn | Hexagonal BN topology | {[Ni(bpmp)1.5(tbip)(H₂O)]·H₂O}n | rsc.org |

| crs | 3D interpenetrated network | [Co₂(tbip)₂(pbix)]n | researchgate.net |

| hcp | Hexagonal close-packed | {[Ni(L2)(5-tert-IPA)(H₂O)₂]·2H₂O}n | mdpi.com |

| CdSO₄ | Cadmium sulfate (B86663) network | [Zn(1,3-BMIB)(TBIP)·2H₂O]n | worldscientific.com |

Compound Name Directory

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | 5-(1,1-dimethylethyl)-1,3-benzenedicarboxylic acid |

| H₂tbip / H₂TBIP | This compound |

| tbip / TBIP | 5-tert-butylisophthalate |

| Htbip | Monoprotonated 5-tert-butylisophthalate |

| Co(II) | Cobalt(II) |

| Ni(II) | Nickel(II) |

| Zn(II) | Zinc(II) |

| Cd(II) | Cadmium(II) |

| Mn(II) | Manganese(II) |

| o-bix | 1,2-bis(imidazol-1-ylmethyl)benzene |

| m-bix | 1,3-bis(imidazol-1-ylmethyl)benzene |

| p-bix | 1,4-bis(imidazol-1-ylmethyl)benzene |

| dib | 1,4-bis(imidazole-1-yl)benzene |

| dmib | 1,4-bis(imidazole-1-yl)-2,5-dimethylbenzene |

| bmimx | 1,4-bis(2-methylimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene |

| bpa | 1,2-bis(4-pyridyl)ethane |

| bpmp | N,N′-bis-(4-pyridylmethyl)piperazine |

| Htrz | 1,2,4-triazole |

| btp | 1,3-bis(1,2,4-triazol-1-yl)propane |

| 1,3-BMIB | 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene |

| L2 | N,N′-di(3-pyridyl)adipoamide |

| 5-tert-H₂IPA | This compound |

Coordination Modes of the 5-tert-Butylisophthalate Ligand

The 5-tert-butylisophthalate (tbip) ligand, derived from this compound, demonstrates remarkable versatility in its coordination to metal centers. The two carboxylate groups on the aromatic ring can adopt various conformations, allowing for a range of coordination modes. This flexibility is a key factor in the structural diversity observed in the resulting coordination polymers. Research has identified several distinct coordination modes for the tbip ligand. researchgate.net193.140.28

In some complexes, the tbip ligand acts as a bis-(bidentate) or a bidentate-monodentate linker. nih.gov The carboxylate groups can chelate a single metal ion or bridge between two different metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, further contributing to the array of possible structures. The specific coordination mode adopted is influenced by several factors, including the identity of the metal ion, the presence of auxiliary ligands, and the reaction conditions such as solvent and temperature. For instance, in a series of cobalt(II) coordination polymers, the tbip ligand exhibits different coordination behaviors depending on the co-ligand used, leading to structures ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. acs.org

Specific Examples of Coordination Polymers and MOFs

The adaptability of the 5-tert-butylisophthalate ligand has been exploited to construct a wide variety of coordination polymers and MOFs with interesting structural features and properties.

Cobalt(II) Coordination Polymers

A significant number of coordination polymers have been synthesized using cobalt(II) and this compound, often incorporating auxiliary N-donor ligands. These result in a diverse range of structural dimensionalities and network topologies. For example, hydrothermal reactions of cobalt(II) salts with this compound and various dipyridyl-based ligands have yielded structures from 1D zigzag chains to complex 3D self-penetrating networks. acs.org

In one instance, two cobalt(II) coordination polymers were synthesized under hydrothermal conditions, one forming a 1D linear chain bridged by water molecules, which then extends into a 3D supramolecular network through hydrogen bonds, and another featuring a 2D layered structure. researchgate.net The use of flexible bis(benzimidazole)-based ligands in conjunction with this compound and cobalt(II) has also led to the formation of 2D layered structures. researchgate.net Another study details a 2D tri-layer compound consisting of novel heptacobaltate clusters and single cobalt centers bridged by tbip²⁻ ligands. rsc.org The structural diversity is further highlighted in a series of four coordination polymers where the tbip ligand displayed five different coordination modes, resulting in 3D and 2D frameworks depending on the cobalt ion's coordination geometry. researchgate.net193.140.28

Magnetic susceptibility studies on some of these cobalt(II) polymers have revealed weak antiferromagnetic exchange interactions between adjacent Co(II) centers. acs.org

Table 1: Examples of Cobalt(II) Coordination Polymers with 5-tert-Butylisophthalate

| Compound Formula | Auxiliary Ligand | Dimensionality | Structural Features | Ref |

|---|---|---|---|---|

| {[Co(Htbip)₂(H₂O)₄]·(H₂O)}n | None | 1D | Water-bridged linear chain extended into a 3D supramolecular network by hydrogen bonds. | researchgate.net |

| {Co₂(tbip)₂(bpa)₁.₅}n | 1,2-bis(4-pyridyl)ethane (bpa) | 2D | Dinuclear units extended by bpa ligands to form a layer. | researchgate.net |

| {[Co(tbip)(bipy)(H₂O)₃]·0.5(bipy)·H₂O}n | 4,4′-bipyridine (bipy) | 1D | Zigzag bipy-bridged polymeric chains with terminal tbip ligands. | acs.org |

| [Co(tbip)(bipy)]n | 4,4′-bipyridine (bipy) | 2D | Infinite layer framework consisting of cobalt dimers. | acs.org |

| {[Co₃(tbip)₃(dpe)₃]·0.5(dpe)·3H₂O}n | 1,2-di(4-pyridyl)ethylene (dpe) | 3D | Six-connected self-penetrating network. | acs.org |

| [Co₂(tbip)₂(dpe)(H₂O)]n | 1,2-di(4-pyridyl)ethylene (dpe) | 3D | 2-fold interpenetrating α-Po network from binuclear cobalt nodes. | acs.org |

| {[Co₈(tbip)₆(H₂O)₉(OH)₄]·12(H₂O)}n | None | 2D | Tri-layer structure with heptacobaltate clusters and single Co centers. | rsc.org |

| [Co(µ-Htbip)₂(µ-dib)]n | 1,4-bis(imidazole-1yl)benzene (dib) | 3D | dia topology. | researchgate.net193.140.28 |

Nickel(II) Coordination Polymers

Nickel(II) ions have also been successfully incorporated into coordination polymers with this compound. The resulting structures are influenced by the choice of co-ligands and reaction conditions. For instance, the hydrothermal reaction of a nickel(II) salt, this compound (H₂tbip), and 4,4′-dipyridyl sulfide (B99878) (bps) resulted in a 3D diamond network containing [Ni₂(H₂O)]⁴⁺ dimers. rsc.org This study highlighted how electron-donating groups like the tert-butyl group on the isophthalate (B1238265) ligand can influence the final self-assembled structure. rsc.org In another example, a nickel(II) coordination polymer was synthesized with N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) as a co-ligand. rsc.org

Table 2: Examples of Nickel(II) Coordination Polymers with 5-tert-Butylisophthalate

| Compound Formula | Auxiliary Ligand | Dimensionality | Structural Features | Ref |

|---|---|---|---|---|

| {[Ni₂(H₂O)(tbip)₂(bps)₂]}n | 4,4′-dipyridyl sulfide (bps) | 3D | Diamond network with left- and right-handed helical channels. | rsc.org |

Zinc(II) Coordination Polymers and MOFs

The combination of zinc(II) ions and this compound has led to a rich variety of coordination polymers and MOFs, some with notable porosity and stability. The coordination environment of the zinc(II) ion, which can range from tetrahedral to octahedral, combined with the flexible coordination of the tbip ligand, allows for the formation of intricate structures.

For example, a 3D framework with a rare (3,3,5)-connected topology was synthesized using 1,2,4-triazole as a co-ligand. tandfonline.comtandfonline.com This compound is built from binuclear zinc cluster motifs. tandfonline.comtandfonline.com Another study reported a pentanuclear zinc cluster bridged by tbip and 4,4'-bipyridine (B149096) ligands to form 2D sheets. nih.gov In this structure, the tbip ligands exhibit both bis-(bidentate) and bidentate-monodentate coordination modes. nih.gov The synthesis of a double-strand coordination polymer has also been reported, where one zinc atom is tetrahedrally coordinated and another has a five-coordinate geometry. iucr.org

Guest-Free Microporous Metal Organic Frameworks (GFMMOFs) based on Zn(tbip)

A significant achievement in the coordination chemistry of this compound is the synthesis of a guest-free microporous metal-organic framework, Zn(tbip). capes.gov.brresearchgate.net This material, which crystallizes without any non-framework species in its pores, contains one-dimensional, close-packed open channels with a pore diameter of approximately 4.5 Å. capes.gov.brresearchgate.netresearchgate.net The absence of guest molecules in the as-synthesized material is a relatively unusual and advantageous feature for applications in gas storage and separation. researchgate.net This GFMMOF has demonstrated a unique capability for separating methanol (B129727) from dimethyl ether or water and exhibits one of the highest adsorbed hydrogen densities among microporous MOFs. capes.gov.brresearchgate.net

Structural Stability and Thermal Robustness

Compound Names

| Abbreviation | Full Name |

| H₂tbip | This compound |

| tbip | 5-tert-Butylisophthalate |

| bpa | 1,2-bis(4-pyridyl)ethane |

| bipy | 4,4′-bipyridine |

| dpe | 1,2-di(4-pyridyl)ethylene |

| dib | 1,4-bis(imidazole-1yl)benzene |

| bpmp | N,N′-bis-(4-pyridylmethyl) piperazine |

| bps | 4,4′-dipyridyl sulfide |

| Htrz | 1,2,4-triazole |

Pore Characteristics and Hydrophobic Environment

The incorporation of the bulky tert-butyl group on the isophthalate ligand in this compound-based coordination polymers significantly influences their pore characteristics and creates a hydrophobic environment within the framework. This hydrophobicity is primarily due to the nonpolar nature of the alkyl groups, which line the pore surfaces. wiley.com

In manganese(II) coordination polymers constructed with this compound and dipyridyl co-ligands, the resulting frameworks can exhibit porous structures with two different sizes of pores. rsc.org The presence of the tert-butyl groups contributes to the formation of these pores and imparts a hydrophobic character to the channels. For instance, in one such three-dimensional porous framework, the hydrophobic sections of the channels are effectively blocked by the ligands themselves. rsc.org

The hydrophobicity of these materials has been a subject of interest, with tens of thousands of metal-organic frameworks (MOFs) developed, of which only a small fraction have been identified as both porous and hydrophobic. wiley.com These hydrophobic MOFs, including those derived from this compound, are noted for their low affinity for water and enhanced hydrolytic stability. wiley.com This property is crucial for applications such as the capture of CO2 from humid gas streams and the separation of alcohol-water mixtures. wiley.com

The general strategy to create these hydrophobic environments involves the use of pre-designed organic ligands that have hydrophobic groups attached, such as the tert-butyl group in this compound. wiley.com The crystal structures of these MOFs, often determined by single-crystal X-ray diffraction, allow for an examination of the pore surfaces, where the presence of nonpolar groups like alkyl and aryl moieties indicates a hydrophobic character. wiley.com

Cadmium(II) Coordination Polymers

A number of cadmium(II) coordination polymers have been synthesized using this compound (H₂tbip) as a primary ligand, often in conjunction with various N-donor co-ligands. These polymers exhibit a wide range of structural diversity, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.netresearchgate.net

For example, a cadmium(II) complex synthesized with this compound and 1,3-bis(imidazole-1-yl)propane results in a 1D chain structure. researchgate.net In this structure, dimeric cadmium(II) units are bridged by the tetradentate tbip²⁻ ligand and the flexible 1,3-bip co-ligand. These 1D chains are further organized into a 2D supramolecular architecture through hydrogen bonding and C-H···π interactions. researchgate.net

In another instance, the reaction of Cd(NO₃)₂·4H₂O with this compound and 1,2,4,5-tetrakis(4-pyridylvinyl)benzene under solvothermal conditions yielded a 2D coordination polymer, [Cd(4-tkpvb)(5-tert-BIPA)]n. rsc.orgnih.gov This compound features a 2D network where 1D double chains of [Cd₂(5-tert-BIPA)₂]n are linked by the 4-tkpvb ligands. rsc.org

The use of N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) as a co-ligand with H₂tbip led to the formation of {[Cd(bpmp)₁.₅(tbip)]·3H₂O}n, which displays a 2D → 3D polycatenation framework constructed from 2D bilayer motifs. rsc.org Similarly, a cadmium(II) polymer with the formula [Cd(µ₃-tbip)(µ-dib)₀.₅(H₂O)]n (where dib is 1,4-bis(imidazole-1yl)benzene) was found to have a 2D 4-connected sql topology. 193.140.28

Hydrothermal synthesis using 1,2-bis(4-pyridyl)ethane (bpe) as a co-ligand produced [Cd(bpe)₀.₅(tbip)], which possesses a 2D 4⁴-sql layer structure. researchgate.net The structural outcome is highly dependent on the choice of co-ligand and reaction conditions. For instance, the use of 1,6-bis(2-ethyl-1H-benzo[d]imidazol-1-yl)hexane (bebiyh) resulted in the formation of [Cd(5-tbia²⁻)(bebiyh)]n, which has a 2D layer structure. mdpi.com

These cadmium(II) coordination polymers are typically characterized by single-crystal X-ray diffraction, powder X-ray diffraction, elemental analysis, and infrared spectroscopy. rsc.orgrsc.org

Manganese(II) Coordination Polymers

Manganese(II) coordination polymers derived from this compound (H₂tbip) exhibit a rich variety of structural architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgingentaconnect.com The final structure is often influenced by the choice of ancillary ligands and the solvothermal or hydrothermal reaction conditions. rsc.orgrsc.org

Several studies have focused on the synthesis of Mn(II) coordination polymers using H₂tbip in combination with various dipyridyl-type co-ligands. For instance, the hydrothermal reaction of Mn(II) acetate (B1210297) with H₂tbip and 4,4′-bipyridine (bipy) or 1,2-bi(4-pyridyl)ethene (dpe) resulted in the formation of 3D porous frameworks, [Mn(tbip)(bipy)]n and {[Mn(tbip)(dpe)]·1.5H₂O}n, respectively. rsc.org These structures are built from [Mn₂(tbip)₂]n layers composed of alternating left- and right-handed helical chains, which are then pillared by the bipy or dpe ligands. rsc.org Topologically, these complexes display a rare rob network based on dimeric [Mn(COO)]₂ subunits acting as 6-connected nodes. rsc.org

When 1,2-bi(4-pyridyl)ethane (bpa) is used as the co-ligand, the resulting complex, [Mn(tbip)(bpa)]n, forms ribbon-like chains with 8- and 16-membered rings, which are connected into 2D open layers. rsc.org

Solvothermal reactions have also yielded interesting Mn(II) coordination polymers. The reaction of H₂tbip with a manganese salt in a methanol-water solvent system produced {[Mn₄(TBIP)₄(CH₃OH)₂]·(H₂O)₂}n, a 3D framework based on a helical chain. rsc.org Another solvothermal synthesis in isopropanol (B130326) yielded {[Mn₃(TBIP)₂(HTBIP)₂((CH₃)₂CHOH)₂]}n, which has a 2D layer structure constructed from trinuclear Mn(II) subunits that are extended into a 3D architecture through hydrogen bonds. rsc.org

A different synthetic approach, termed "urea-thermal conditions," using 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as a co-ligand, led to the formation of [Mn(tbip)(DMI)]n. ingentaconnect.com In this complex, the tbip²⁻ ligand bridges Mn(II) cations to form infinite chains, which are then connected into layers. ingentaconnect.com The use of flexible bis(benzimidazole) ligands has also been explored, resulting in 2D manganese(II) coordination polymers. wiley.com

A simple hydrothermal reaction of 5-tert-butyl isophthalic acid and Mn(OAc)₂·4H₂O in a water and ethanol (B145695) mixture yielded colorless plate crystals of Mn₃(tbip)₂(Htbip)₂(EtOH)₂. rsc.org

The structural characterization of these manganese(II) polymers is consistently performed using single-crystal X-ray diffraction, elemental analysis, and IR spectroscopy. rsc.orgingentaconnect.com

Structural Characterization Techniques for Coordination Compounds

Single-Crystal X-ray Diffraction Analysis

The application of SC-XRD has been fundamental in characterizing a wide array of coordination polymers derived from this compound with various metal ions, including cadmium(II) and manganese(II). For instance, the structures of several cadmium(II) coordination polymers, revealing architectures from 1D chains to 2D layers and 3D frameworks, have been elucidated using this technique. researchgate.netresearchgate.net193.140.28 SC-XRD analysis of a cadmium complex with 1,3-bis(imidazole-1-yl)propane showed a 1D chain structure built from dimeric Cd(II) units. researchgate.net Similarly, the 2D layer structure of a cadmium polymer incorporating 1,2-bis(4-pyridyl)ethane was confirmed by SC-XRD. researchgate.net

In the study of manganese(II) coordination polymers, SC-XRD has been equally vital. It has been used to determine the structures of compounds synthesized under various conditions, revealing diverse topologies. rsc.orgingentaconnect.com For example, the 3D porous frameworks of manganese(II) polymers with dipyridyl co-ligands were characterized by SC-XRD, which detailed the helical chain substructures and the pillared-layer arrangement. rsc.org The technique also confirmed the 2D layer structure of a manganese(II) polymer assembled under "urea-thermal conditions". ingentaconnect.com

Furthermore, SC-XRD is crucial for understanding the effect of different ligands and reaction conditions on the final structure. The crystal structures of cobalt(II) and zinc(II) coordination polymers based on this compound have also been extensively studied using this method. 193.140.28researchgate.netacs.org The analysis of a series of cobalt(II) polymers with isomeric bis(imidazole) ligands revealed how subtle changes in the ligand can lead to different dimensionalities, from 2D layers to 3D frameworks. researchgate.net The precise structural details obtained from SC-XRD are indispensable for establishing structure-property relationships in these materials.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a vital analytical technique used to confirm the phase purity of bulk crystalline samples of coordination polymers derived from this compound. It is also employed to assess the structural integrity of the material after certain treatments, such as solvent removal or guest exchange. The PXRD pattern of a newly synthesized bulk sample is typically compared with a simulated pattern generated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns indicates that the bulk material is a single, pure crystalline phase corresponding to the determined single-crystal structure.

This technique has been routinely applied in the characterization of coordination polymers of this compound with various metal ions. For instance, in the study of cadmium(II) coordination polymers, PXRD was used alongside single-crystal X-ray diffraction to confirm the identity of the synthesized complexes. researchgate.net The PXRD patterns of cadmium polymers with co-ligands like N,N′-bis-(4-pyridylmethyl) piperazine and 1,2-bis(4-pyridyl)ethane were checked for phase purity. researchgate.netrsc.org

Similarly, for manganese(II) coordination frameworks, PXRD studies were conducted to ensure that the synthesized bulk materials were homogenous. epa.gov In some cases, PXRD is used to study the stability of the framework. For example, the microporous framework of a manganese(II) polymer was shown to remain stable even after the loss of guest water molecules, as confirmed by PXRD analysis. epa.gov

Applications of 5 Tert Butylisophthalic Acid in Advanced Materials

Gas Adsorption and Separation

Metal-organic frameworks constructed using 5-tert-butylisophthalic acid exhibit significant potential for gas adsorption and separation due to their high porosity and tunable channel environments. researchgate.netdrpress.org The presence of the tert-butyl group can influence the framework's structure, leading to materials with specific affinities for certain gas molecules. capes.gov.brgoogle.co.jp

Selective Adsorption Capabilities (e.g., Methanol (B129727) from Dimethyl Ether or Water)

A notable application of MOFs derived from this compound is the selective separation of small molecules. One prominent example is a guest-free microporous MOF, Zn(tbip), which demonstrates a unique ability to separate methanol from dimethyl ether or water. capes.gov.brresearchgate.net This framework, with one-dimensional open channels approximately 4.5 Å in diameter, shows preferential adsorption of methanol. capes.gov.br This selectivity is critical in industrial processes where the separation of these chemically similar compounds is necessary.

Another area of interest is water vapor adsorption. MOFs containing the 5-tert-butylisophthalate ion have been studied for their water vapor adsorption and desorption characteristics. google.com The performance of these materials, particularly their adsorption and desorption rates at varying relative humidity, is crucial for applications like desiccants and atmospheric water harvesting. google.comnih.gov For instance, a copper-based MOF, kgmt-Bu, which is constructed from this compound, forms a layered structure with channels that can effectively sieve molecules, a property utilized in mixed matrix membranes for enhancing CO2/CH4 separation. nih.gov

Table 1: Gas Adsorption Properties of Selected MOFs with this compound

| MOF Name | Target Separation | Key Finding |

|---|---|---|

| Zn(tbip) | Methanol from Dimethyl Ether/Water | Demonstrates remarkable ability to selectively adsorb methanol. capes.gov.brresearchgate.net |

| kgmt-Bu | CO2/CH4 | Nanosheets of this MOF enhance CO2/CH4 selectivity in mixed matrix membranes. nih.gov |

| MOF with 5-tert-butylisophthalate | Water Vapor | Shows potential for applications requiring controlled water adsorption and desorption. google.com |

Hydrogen Storage

Microporous MOFs synthesized with this compound have also been investigated for hydrogen storage applications. The aforementioned Zn(tbip) framework is notable not only for its selective adsorption but also for its hydrogen storage capacity. capes.gov.brscilit.com At a temperature of 77 K and a pressure of 1 atm, Zn(tbip) exhibits one of the highest adsorbed hydrogen densities recorded for microporous MOFs, reaching 0.054 g/cm³. capes.gov.br This high density is attributed to the specific pore size and surface characteristics created by the integration of the this compound ligand into the framework. capes.gov.brgoogle.co.jp

Luminescent Materials and Sensors

The incorporation of this compound into coordination polymers and MOFs can yield materials with significant luminescent properties. rsc.orgrsc.org The ligand itself, or its interaction with metal centers, can lead to frameworks that emit light under excitation, a property that is highly valuable for developing sensors and optoelectronic devices. rsc.orgworldscientific.com

Fluorescent Sensing Applications (e.g., Acetone (B3395972) Detection)

Several MOFs based on this compound have been developed as fluorescent sensors for the detection of small organic molecules. researchgate.net For example, a zinc-based coordination polymer, [Zn2(µ-tbip)(µ3-tbip)(µ-dmib)1.5]n, when dispersed in methanol, functions as a fluorescent sensor for acetone. researchgate.net The luminescent intensity of the material is quenched in the presence of acetone, allowing for its detection. researchgate.netresearchgate.net

Another example is a terbium-functionalized cadmium MOF, Tb³⁺@Cd-MOF, which demonstrates highly selective and sensitive detection of acetone through fluorescence quenching. acs.org Similarly, a cadmium-based MOF, [Cd(4-tkpvb)(5-tert-bipa)]n, acts as a multi-responsive luminescent sensor for various ions in water. mdpi.com The inherent fluorescence of these materials, derived from the ligand and metal cluster combination, is modulated by the presence of specific analytes, forming the basis of the sensing mechanism. scirp.org

Table 2: Fluorescent Sensing Applications of MOFs with this compound

| MOF/Coordination Polymer | Target Analyte | Sensing Mechanism |

|---|---|---|

| [Zn2(µ-tbip)(µ3-tbip)(µ-dmib)1.5]n | Acetone | Fluorescence quenching. researchgate.netresearchgate.net |

| Tb³⁺@Cd-MOF | Acetone, Fe³⁺, Cr₂O₇²⁻ | Fluorescence quenching. acs.org |

| [Cd(4-tkpvb)(5-tert-bipa)]n | Hg(II), CrO₄²⁻, Cr₂O₇²⁻ | Luminescence quenching. mdpi.com |

Solid-State Photoluminescence

Coordination polymers and MOFs synthesized with this compound frequently exhibit solid-state photoluminescence at room temperature. rsc.orgworldscientific.com The emission properties are influenced by factors such as the choice of the metal ion and the specific coordination environment. rsc.org For instance, a series of zinc-based MOFs, including Zn-tbip, display photoluminescent properties that differ from the free ligand, indicating that the emission originates from the ligand-to-metal charge transfer within the framework. rsc.org

Similarly, cadmium-based coordination polymers incorporating the 5-tert-butylisophthalate ligand also show strong luminescent properties in the solid state. rsc.org The rigid structure provided by the ligand helps to reduce non-radiative decay, enhancing the luminescence efficiency. worldscientific.com These materials are being explored for applications in solid-state lighting and optical displays.

Catalysis

The structural versatility of MOFs derived from this compound also extends to the field of catalysis. drpress.orgresearchgate.net The porous nature of these materials allows for the diffusion of substrates and products, while the metal centers or functionalized ligands can act as catalytic sites. lnu.edu.cn

Research has shown that coordination polymers of cobalt and nickel containing 5-tert-butylisophthalate can act as photocatalysts. rsc.org For example, complexes {[Co(bpmp)(tbip)]·H₂O}n and {[Ni(bpmp)₁.₅(tbip)(H₂O)]·H₂O}n have been shown to be active catalysts for the decomposition of Rhodamine B under visible light irradiation. rsc.org In another application, a zinc-based MOF, [Zn(1,3-BMIB)(TBIP)⋅2H₂O]n, also demonstrated photocatalytic properties by degrading methylene (B1212753) blue and rhodamine B under visible light. worldscientific.com

Furthermore, lead(II)-based MOFs constructed from this compound have been shown to act as Lewis acid catalysts for cyanosilylation reactions. lnu.edu.cn The catalytic activity was found to be size-dependent, with nanosized catalyst particles exhibiting significantly higher efficiency. lnu.edu.cn Iron-based metal-organic gels, modified with this compound and functionalized with palladium, have also been used as catalysts for Suzuki C-C coupling reactions, demonstrating high activity and reusability. researchgate.net

Photocatalytic Degradation of Organic Dyes (e.g., Rhodamine B, Methylene Blue)

Coordination polymers synthesized with this compound (H₂tbip) have demonstrated significant potential as catalysts for breaking down harmful organic dyes in water under light irradiation. These metal-organic frameworks (MOFs) provide a stable and reusable platform for photocatalytic activities.

Researchers have synthesized cobalt (Co) and nickel (Ni) coordination polymers using H₂tbip and the flexible ligand N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp). science.gov The resulting three-dimensional frameworks, specifically {[Co(bpmp)(tbip)]·H₂O}n and {[Ni(bpmp)₁.₅(tbip)(H₂O)]·H₂O}n, were evaluated for their ability to decompose Rhodamine B (RhB), a common industrial dye, under visible light. science.gov The studies confirmed that both materials are active photocatalysts for this degradation process. science.gov

Similarly, a cobalt coordination polymer, [Co(L)(5-ter-IPA)(H₂O)₂]n (where L is N,N′-bis(pyridin-3-ylmethyl)terephthalamide), has been used for the photodegradation of Methylene Blue (MB). rsc.org Investigations into this and related structures revealed that the efficiency of dye degradation can be correlated with the surface area of the catalyst. rsc.org Another cobalt-based coordination polymer, [Co(L)₀.₅(tbip)·H₂O]n, was shown to be effective in the photocatalytic degradation of methyl violet (MV). cas.cn

| Coordination Polymer | Metal Ion | Target Dye | Finding | Reference |

|---|---|---|---|---|

| {[Co(bpmp)(tbip)]·H₂O}n | Co(II) | Rhodamine B | Active catalyst for decomposition under visible light. | science.gov |

| {[Ni(bpmp)₁.₅(tbip)(H₂O)]·H₂O}n | Ni(II) | Rhodamine B | Active catalyst for decomposition under visible light. | science.gov |

| [Co(L)(5-ter-IPA)(H₂O)₂]n | Co(II) | Methylene Blue | Demonstrates photodegradation activity. | rsc.org |

| [Co(L)₀.₅(tbip)·H₂O]n | Co(II) | Methyl Violet | Shows photocatalytic activity for degradation. | cas.cn |

Catalytic Activity in Reduction Reactions

Metal-organic frameworks incorporating this compound are also effective catalysts in chemical reduction reactions. Their high surface area and exposed active metal sites facilitate these transformations. For instance, MOFs containing the 5-tert-butylisophthalate ligand have been utilized in the catalytic reduction of 4-nitrophenol (B140041) (4-NP), a significant environmental pollutant. researchgate.net A zinc-based MOF, [Zn₃(BTA)₂(5-tbuip)₂]n (LMOF-2), where 5-tbuip is 5-tert-butylisophthalate, has been synthesized and characterized. rsc.org The catalytic activity of such materials has been evaluated in the reduction of 4-nitrophenol. rsc.org Furthermore, lead(II) MOFs constructed from this compound have been shown to act as Lewis acid catalysts in cyanosilylation reactions. tandfonline.com The catalytic efficiency of these materials can be size-dependent, with nanosized catalysts exhibiting significantly higher activity. tandfonline.com

Magnetic Properties of Coordination Polymers

The specific geometry and connectivity that this compound imparts to coordination polymers directly influence their magnetic behavior. By linking metal centers, this ligand can mediate magnetic exchange interactions, leading to interesting collective magnetic phenomena.

Two manganese(II) coordination polymers synthesized with this compound, {[Mn₄(TBIP)₄(CH₃OH)₂]·(H₂O)₂}n and {[Mn₃(TBIP)₂(HTBIP)₂((CH₃)₂CHOH)₂]}n, both exhibit ferrimagnetic behavior but with different spin topologies. researchgate.net The first compound is a rare example of a 3D homometallic ferrimagnetic material with a (5/2, 15/2) spin topology and displays a 1/2 magnetization plateau. researchgate.net The second compound shows a (5/2, 10/2) spin topology and a 1/3 magnetization plateau. researchgate.net

Similarly, a series of cobalt(II) coordination polymers built with this compound and various bis(imidazole) ligands have been synthesized, displaying diverse and unusual magnetic properties, including both weak and strong ferromagnetic behavior. science.govhengxintouzi.com

| Compound | Metal Ion | Magnetic Behavior | Key Feature | Reference |

|---|---|---|---|---|

| {[Mn₄(TBIP)₄(CH₃OH)₂]·(H₂O)₂}n | Mn(II) | Ferrimagnetic | (5/2, 15/2) spin topology; 1/2 magnetization plateau. | researchgate.net |

| {[Mn₃(TBIP)₂(HTBIP)₂((CH₃)₂CHOH)₂]}n | Mn(II) | Ferrimagnetic | (5/2, 10/2) spin topology; 1/3 magnetization plateau. | researchgate.net |

| Co(II)-tbip polymers with bis(imidazole) ligands | Co(II) | Ferromagnetic | Exhibits both weak and unusual ferromagnetic behavior depending on the specific structure. | hengxintouzi.com |

Supramolecular Chemistry and Macrocycle Synthesis

Beyond infinite coordination polymers, this compound is a foundational component in the field of supramolecular chemistry for creating discrete, large-scale molecular assemblies with well-defined shapes and cavities.

The reaction of this compound with metal ions and other complementary ligands can lead to the self-assembly of complex, aesthetically pleasing architectures. A notable example is the formation of a cobalt-based supramolecular structure where three isophthalate (B1238265) ligands bridge two cobalt centers to form a triple-stranded helicate. This helicate then acts as a building block, with six homochiral units assembling into a larger, discrete metallosupramolecular cage. The synthesis involves reacting this compound with cobalt salts and pyridine-2,6-dicarboxylic acid (H₂PDA) in DMF. Similar strategies have been employed to create hierarchical nickel-based cages using isophthalate derivatives.

This compound is the key starting material for the synthesis of Cyanostar, a well-known pentagonal macrocycle designed for binding anions. rsc.org The synthesis begins with the commercially available acid and can be achieved in five or six steps, with protocols optimized for both large-scale (two weeks, ~50% yield) and expedited small-scale (two days, ~3% yield) production. rsc.org The isophthalamide (B1672271) units derived from the starting acid are crucial for creating the electron-deficient cavity of the macrocycle that is preorganized for anion recognition. The synthesis of other tert-butyl amide-based macrocycles for forming pseudorotaxanes has also been reported, starting from the activation of this compound to its acid chloride derivative.

The unique shape and anion-binding properties of Cyanostar have led to its use in a wide array of applications since its introduction. rsc.org Its ability to selectively bind large polyatomic anions has been leveraged for molecular recognition, chemical sensing, and the development of dynamic and programmable materials. rsc.org

Specific applications include:

Recognition: Cyanostar macrocycles can encapsulate and recognize specific guests. They formpseudorotaxanes by threading dialcohol phosphates through their central cavity and can recognize organo-pyrophosphonates.

Sensing: While Cyanostar itself is a prime example, other coordination polymers using this compound have also been developed for sensing applications. For example, a zinc-based 3D framework has shown potential as a fluorescent sensor for detecting acetone.

Dynamic Polymers: The reliable dimerization of anions stabilized by Cyanostar macrocycles allows for the construction of supramolecular polymers. By designing ditopic monomers derived from vinyl phosphonic acids, researchers have created linear supramolecular polymers through co-assembly with Cyanostar, demonstrating the utility of this system in creating advanced, dynamic materials.

Synthesis of Anion-Binding Macrocycles (e.g., Cyanostar)

Polymer Science

The incorporation of this compound into polymer chains imparts valuable characteristics, including altered solubility, thermal properties, and mechanical performance. Its bulky nature disrupts polymer chain packing, leading to materials with distinct properties compared to those synthesized with unsubstituted isophthalic acid.

Use as a Building Block in Polymer Synthesis (e.g., Polyesters, Polyamides, Polyimides)

This compound serves as a crucial monomer in the synthesis of various condensation polymers. tandfonline.com The presence of the tert-butyl group enhances the solubility and processability of otherwise rigid and intractable polymers like aromatic polyamides (aramids). mdpi.comacs.org

For instance, aromatic polyamides synthesized with this compound exhibit improved solubility in common organic solvents, a significant advantage for processing. mdpi.comacs.org This is attributed to the bulky tert-butyl group hindering the tight packing of polymer chains, which is characteristic of traditional aramids like Kevlar. acs.org Similarly, its use in creating semifluorinated aromatic polyamides has been explored to modulate the polymer's structure and its performance in applications such as pervaporation for separating benzene (B151609) and cyclohexane. rsc.org

In the realm of polyesters, the incorporation of this compound has been shown to influence the thermal properties and crystallinity of the resulting copolymers. mdpi.com Research has also been conducted on the synthesis of polyamides and polyimides with high glass transition temperatures and thermal stability, derived from rigid diamine monomers, where substituted isophthalic acids are key components. mdpi.com

A series of condensation polymer intermediates have been prepared from 5-t-butyl-m-xylene, which is oxidized to produce this compound. tandfonline.com These intermediates are then used to create a range of polymers, including polyesters and polyamides, to study the effect of the bulky t-butyl group on their properties. tandfonline.com

Modification of Alkyd Resins

The introduction of this compound into alkyd resins leads to significant improvements in their properties, particularly for use in coatings and varnishes. google.comjustia.com When used in place of conventional phthalic or isophthalic acids in the formulation of unsaturated polyester (B1180765) resins, it enhances the compatibility of the base resin with vinyl monomers like styrene (B11656). google.com

This increased compatibility is advantageous as it allows for smooth and rapid esterification, especially when using diprimary alcohols such as ethylene (B1197577) glycol. google.com A key benefit of using this compound in these resins is the resulting lower density of the cured product. google.com For example, a 25% styrene solution of a tertiary-butylisophthalic acid-based resin exhibited a specific gravity of 1.19, compared to 1.29 for resins made with isophthalic and phthalic acids. google.com This reduction in density offers cost savings on a weight basis. google.com

The use of this compound is noted in the context of creating coating compositions with vinyl-modified alkyd resins, where it is listed among other polycarboxylic acids that can be incorporated. justia.com

Poly(ethylene terephthalate) copolymers

The incorporation of this compound (tBI) as a comonomer in Poly(ethylene terephthalate) (PET) has been a subject of study to tailor the properties of this widely used polyester. mdpi.comresearchgate.netsciepub.comresearchgate.netsciepub.com The bulky tert-butyl group disrupts the regular chain structure of PET, which in turn affects its crystallization behavior, thermal properties, and gas barrier characteristics. mdpi.comresearchgate.net

The effects of incorporating both this compound and 1,3/1,4-cyclohexanedimethanol (CHDM) into the PET polymer chain have also been investigated. researchgate.netwiley.com These modifications influence the synthesis, characterization, and final properties of the resulting copolymers. researchgate.netsciepub.comwiley.com Studies on random poly(ethylene terephthalate-co-5-tert-butyl isophthalate) copolyesters (PETtBI) with varying tBI content have provided insights into their crystallization behavior, crystal structure, and tensile and gas transport properties. researchgate.net

Medicinal Gas Storage and Release (e.g., Nitric Oxide)

Coordination polymers, also known as metal-organic frameworks (MOFs), constructed using this compound as an organic linker have shown promise in the field of medicinal gas storage and release. nih.govrsc.org The porous nature of these materials allows for the capture and subsequent controlled release of therapeutic gases like nitric oxide (NO). nih.gov

Nitric oxide is a molecule with a variety of biological functions, including roles in wound healing, preventing thrombosis, and acting as an antibacterial agent. rsc.org The ability to store NO in a stable material and release it on demand is of significant medical interest.

Research has demonstrated the synthesis and characterization of coordination polymers derived from 5-substituted isophthalic acids, including this compound. nih.govrsc.org Preliminary studies have reported on the nitric oxide storage and release properties of some of these materials. nih.gov For example, a manganese-based coordination polymer, Mn3(tbip)2(Htbip)2(EtOH)2, was synthesized using this compound. nih.govrsc.org While detailed release data for this specific compound was part of a broader study, the research highlights the potential of such materials in this application. nih.gov The design and synthesis of these new coordination polymers is a rapidly growing field due to the ability to tailor their properties by adjusting their structure. nih.gov

Interactive Data Table: Properties of PET Copolymers Modified with this compound

| Property | Observation | Reference |

| Crystallization Rate | Can be fastened with small amounts (up to 5%) of 5-tert-butylisophthalic comonomer. | mdpi.com |

| Crystallinity | Generally decreases with increasing comonomer content. | mdpi.com |

| Gas Transport Properties | Influenced by the incorporation of 5-tert-butyl isophthalic units. | researchgate.net |

| Tensile Properties | Modified by the inclusion of 5-tert-butyl isophthalic units. | researchgate.net |

Future Research Directions and Potential Innovations

Exploration of New Coordination Geometries and Topologies

The steric hindrance from the tert-butyl group combined with the 120° angle of the carboxylate groups in 5-tert-butylisophthalate (tbip²⁻) offers a unique platform for creating diverse and novel coordination polymers. The tbip²⁻ ligand has demonstrated the ability to adopt multiple coordination modes, with research showing it can display at least five different binding patterns in complexes. researchgate.net193.140.28 This versatility has led to the synthesis of coordination polymers with a wide array of topologies, including 2D layers and complex 3D frameworks. researchgate.net193.140.28researchgate.net

Future research will likely focus on a more systematic exploration of how the interplay between different metal ions, ancillary ligands, and reaction conditions (such as temperature and pH) can be used to direct the self-assembly process towards predictable and targeted topologies. researchgate.net For instance, studies have shown that the choice of metal (e.g., Co(II), Ni(II), Cd(II)) and the geometry of co-ligands, such as rigid or flexible bis(imidazole) or bis-pyridyl linkers, can result in vastly different structures, from 1D chains to interpenetrated 3D networks. researchgate.netresearchgate.netrsc.orgresearchgate.net

Key areas for future investigation include:

Mixed-Metal Systems: Introducing multiple types of metal ions into a single framework to create heterometallic polymers with tunable properties. Lanthanide-based systems are particularly promising for their luminescent and magnetic applications. acs.orgresearchgate.netmdpi.com

Hierarchical Structures: Designing reaction conditions to control the formation of intricate architectures like interdigitated layers or polycatenated frameworks, which have been observed in some H₂tbip-based coordination polymers. researchgate.net

Novel Topologies: The pursuit of unprecedented network topologies remains a significant goal. Research has already identified unique structures, such as the (5/2, 15/2) and (5/2, 10/2) spin topologies in manganese-based ferrimagnetic polymers, demonstrating that H₂tbip can support the formation of materials with unusual physical properties. rsc.org

A summary of representative coordination polymers synthesized with 5-tert-Butylisophthalic acid highlights the structural diversity achieved.

| Complex Formula | Metal Center | Ancillary Ligand(s) | Dimensionality/Topology | Reference |

| {[Co₃(tbip)₃(H₂O)(obix)]·3H₂O}ₙ | Co(II) | 1,2-bis((1H-imidazol-1-yl)methyl)benzene (obix) | 3D + 3D → 3D interpenetrated framework (crs/dia-e) | researchgate.net |

| {[Mn₄(TBIP)₄(CH₃OH)₂]·(H₂O)₂}ₙ | Mn(II) | Methanol (B129727) | 3D framework with (5/2, 15/2) spin topology | rsc.org |

| [Zn₂(tbip)(µ₃-tbip)(dmib)₁.₅]ₙ | Zn(II) | 1,4-bis(imidazole-1yl)-2,5-dimethylbenzene (dmib) | 3D framework (fsh 4,6-conn) | researchgate.net |

| {[Co(bpmp)(tbip)]·H₂O}ₙ | Co(II) | N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp) | 3D 6-connected network | rsc.org |

| [Cu(tbip)(bipy)]ₙ | Cu(II) | 2,2'-bipyridine (bipy) | 1D zigzag chain | nih.gov |

Development of Advanced Functional Materials

The structural possibilities offered by H₂tbip are a direct pathway to advanced functional materials, particularly Metal-Organic Frameworks (MOFs). Research has already established the potential of H₂tbip-based materials in sensing, magnetism, gas separation, and catalysis.

Luminescent Sensors: MOFs constructed from H₂tbip and metal ions like Zn(II) or lanthanides exhibit strong luminescence. acs.orgscirp.org This property is being harnessed to develop highly sensitive and selective fluorescent sensors. For example, a Zn(II)-based MOF has been shown to detect acetone (B3395972) in methanol, while other frameworks can sense specific metal ions like Fe(III), Cr(VI), and Al(III), as well as antibiotics such as pefloxacin. researchgate.net193.140.28scirp.orgbohrium.com Future work will aim to expand the library of detectable analytes and improve sensor robustness for real-world applications.

Magnetic Materials: A significant breakthrough has been the synthesis of homometallic ferrimagnetic compounds from H₂tbip and Mn(II). rsc.org These materials exhibit spontaneous magnetization due to the specific bridging modes of the carboxylate ligand. The discovery of a 3D homometallic ferrimagnetic compound is a rare achievement and opens avenues for creating novel molecule-based magnets with potential applications in data storage and spintronics. rsc.org

Porous Materials for Separation and Storage: A microporous MOF, Zn(tbip), has been synthesized that remains stable without guest molecules in its pores. capes.gov.brdrpress.org This material exhibits one-dimensional channels and has demonstrated a unique capability for separating methanol from dimethyl ether or water. capes.gov.br It also shows one of the highest adsorbed hydrogen densities for a microporous MOF, suggesting its potential for hydrogen storage applications. capes.gov.brdrpress.org Future innovations may focus on modifying the pore environment to achieve even higher selectivity for challenging industrial separations.